molecular formula C18H19N5OS B2980900 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 579439-75-1

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2980900
CAS No.: 579439-75-1
M. Wt: 353.44
InChI Key: DYXBPJNWRLBKNQ-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound known for its diverse chemical properties and applications. The triazole ring structure is prominent in many pharmaceutical agents, contributing to the compound's potential bioactivity and relevance in medicinal chemistry.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the formation of the triazole ring followed by substitution reactions to introduce the thioacetamide group. The process generally starts with the formation of the 1,2,4-triazole core through cyclization reactions involving hydrazines and acylating agents under controlled temperature and pH conditions. Further functionalization is achieved through nucleophilic substitution and amidation reactions.

  • Industrial Production Methods

In industrial settings, the compound can be produced through multi-step synthesis routes incorporating batch and flow chemistry techniques. High-throughput screening and automated systems ensure efficiency and scalability. Reaction conditions are optimized for temperature, solvent choice, and catalyst presence to maximize yield and purity.

Chemical Reactions Analysis

  • Types of Reactions

    The compound undergoes various chemical reactions, including:

    • Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    • Reduction: Reduction can occur in the presence of agents such as sodium borohydride.

    • Substitution: Halogenation or alkylation can be achieved using suitable halides and alkylating agents.

  • Common Reagents and Conditions

    Reagents commonly used in its reactions include:

    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    • Reducing agents: Sodium borohydride, lithium aluminum hydride.

    • Substitution reagents: Alkyl halides, aryl halides.

  • Major Products Formed

    Products from these reactions include various substituted derivatives, such as:

    • Sulfoxides and sulfones (from oxidation)

    • Alkylated triazole derivatives (from substitution)

    • Reduced triazole derivatives (from reduction)

Scientific Research Applications

The compound's versatility finds applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated as a candidate for drug development due to its unique pharmacophore.

  • Industry: : Utilized in the development of new materials with specialized properties.

Mechanism of Action

The compound's mechanism of action involves:

  • Binding to specific molecular targets, such as enzymes or receptors, influencing their activity.

  • Inhibiting or activating biochemical pathways, leading to therapeutic effects.

  • Pathways commonly affected include metabolic enzymes and signaling proteins involved in cell growth and differentiation.

Comparison with Similar Compounds

  • Similar Compounds

    Compounds structurally related to 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide include:

    • 2-(4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl)thioacetamide

    • 2-(4-amino-5-(ethyl)-4H-1,2,4-triazol-3-yl)thioacetamide

  • Uniqueness

    The uniqueness of this compound lies in the specific substitution pattern on the triazole ring and the presence of the m-tolyl and p-tolyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Conclusion

This compound is a chemically intriguing and versatile compound with significant potential in various fields of scientific research. Its unique structural attributes and reactivity make it a focal point for ongoing studies and applications.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-6-8-15(9-7-12)20-16(24)11-25-18-22-21-17(23(18)19)14-5-3-4-13(2)10-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXBPJNWRLBKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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